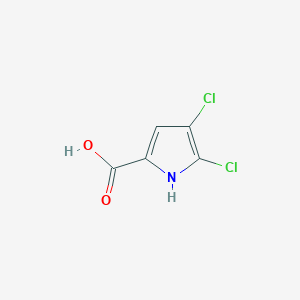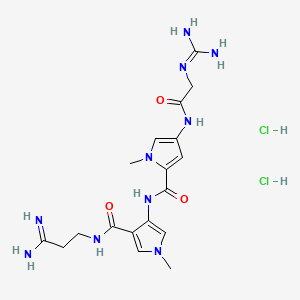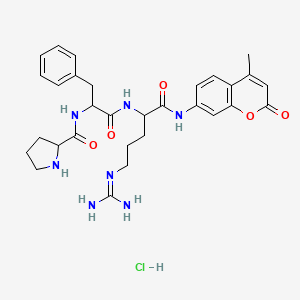
4,5-Dichloro-1H-pyrrole-2-carboxylic acid
概要
説明
4,5-Dichloro-1H-pyrrole-2-carboxylic acid is a chemical compound with the CAS Number: 39209-94-4 . It has a molecular weight of 179.99 and its IUPAC name is 4,5-dichloro-1H-pyrrole-2-carboxylic acid . It is a solid substance and is typically stored at 4°C .
Molecular Structure Analysis
The linear formula of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid is C5H3Cl2NO2 . The InChI code provides a standard way to encode the molecular structure using text .Physical And Chemical Properties Analysis
4,5-Dichloro-1H-pyrrole-2-carboxylic acid is a solid substance . It is typically stored at 4°C .科学的研究の応用
Sustainable Chemistry
4,5-Dichloro-1H-pyrrole-2-carboxylic acid: is being explored as a building block derived from sustainable feedstocks. Researchers have developed a protocol to synthesize Pyrrole-2-Carboxylic Acid (PCA) from cellulose and chitin-based feedstocks . This approach is significant for the shift towards sustainable chemistry, utilizing renewable resources to produce valuable chemicals.
Medicinal Chemistry
In the realm of medicinal chemistry, pyrrole derivatives, including those derived from PCA, are investigated for their potential therapeutic properties. For instance, certain derivatives have shown cytotoxic activity against cancer cell lines , indicating the role of PCA as a precursor in synthesizing bioactive compounds.
Synthesis of Heterocycles
PCA serves as an intermediate in the synthesis of various heterocyclic compounds. The Paal-Knorr pyrrole synthesis is one such method where PCA can be used to create N-substituted pyrroles, which are valuable in pharmaceuticals and agrochemicals .
Bio-renewable Feedstocks
The synthesis of PCA from bio-renewable feedstocks like cellulose and chitin is a step towards reducing the carbon intensity of chemical industries. This process aligns with the global efforts to utilize bio-based materials for chemical production .
特性
IUPAC Name |
4,5-dichloro-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMMKOBJLQMWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585419 | |
| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-1H-pyrrole-2-carboxylic acid | |
CAS RN |
39209-94-4 | |
| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10585419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the most efficient method for synthesizing 4,5-Dichloro-1H-pyrrole-2-carboxylic acid derivatives?
A1: Current research suggests that reacting N-benzyl-5-oxoproline esters with phosphorus pentachloride (PCl5) offers the most effective pathway to synthesize 4,5-dichloro-1H-pyrrole-2-carboxylic acid derivatives [, ]. This reaction proceeds through a series of chlorinated intermediates, ultimately yielding the desired product.
Q2: Why are 4,5-Dichloro-1H-pyrrole-2-carboxylic acid derivatives of interest to researchers?
A2: These compounds serve as valuable precursors in the synthesis of pyoluteorin-type compounds [, ]. Pyoluteorins exhibit diverse biological activities, making them attractive targets for further research and potential applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1368694.png)





